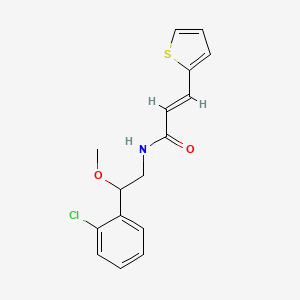

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 1799269-39-8

Cat. No.: VC4715111

Molecular Formula: C16H16ClNO2S

Molecular Weight: 321.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799269-39-8 |

|---|---|

| Molecular Formula | C16H16ClNO2S |

| Molecular Weight | 321.82 |

| IUPAC Name | (E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C16H16ClNO2S/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+ |

| Standard InChI Key | UYXDITVCPIWPFN-CMDGGOBGSA-N |

| SMILES | COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CC=C2Cl |

Introduction

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with the CAS number 1799269-39-8. Its molecular formula is CHClNOS, and it has a molecular weight of 321.8 g/mol . This compound combines a thiophene ring with an acrylamide moiety, which is linked to a chlorophenyl group through a methoxyethyl chain. The presence of both thiophene and chlorophenyl groups suggests potential biological activity, given the known properties of similar compounds.

Synthesis and Preparation

While specific synthesis details for (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, these involve the reaction of appropriate amine precursors with acryloyl chlorides or similar activated carboxylic acid derivatives. The synthesis might also involve protecting group strategies to ensure the correct stereochemistry and regiochemistry.

Research Findings and Future Directions

Given the lack of specific research findings on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as density functional theory (DFT) could be used to predict its electronic properties and potential reactivity. Experimental methods like IR, NMR, and mass spectroscopy would be essential for its structural characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume